![molecular formula C20H15BrN2O2 B5851544 N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has gained attention due to its potential applications in cancer treatment and other diseases.
Mechanism of Action
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other transcription factors. This leads to the inhibition of gene expression, which can result in the suppression of tumor growth and other disease processes.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide in lab experiments is its high potency and specificity for BET proteins. This makes it an ideal tool for studying the role of BET proteins in various disease processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for various types of cancer. Another potential application is in the treatment of inflammatory diseases, where it could be used to reduce inflammation and prevent tissue damage. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, which could pave the way for its clinical development.
Synthesis Methods
The synthesis of N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide involves a series of chemical reactions that start with the reaction of 3-bromobenzenecarboximidamide with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide has been extensively studied for its potential applications in various scientific research studies. It has been found to be a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2/c21-18-8-4-7-17(13-18)19(22)23-25-20(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHHFEGZNQTYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C(C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O/N=C(/C3=CC(=CC=C3)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
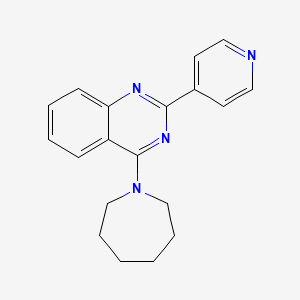


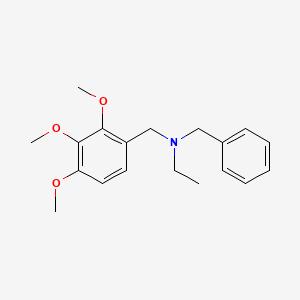

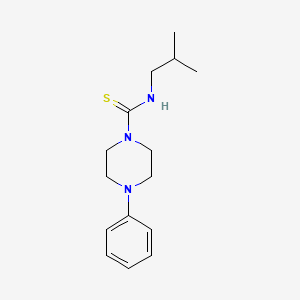
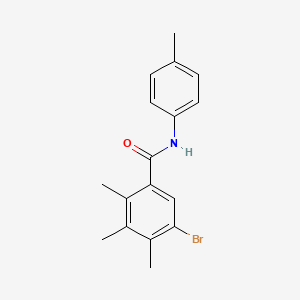
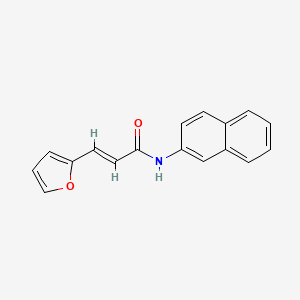
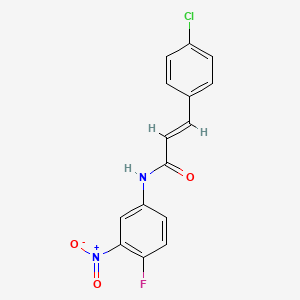
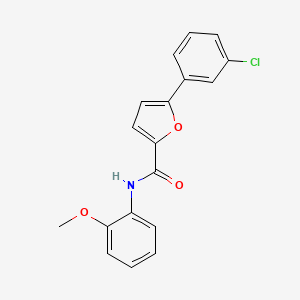
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5851568.png)

